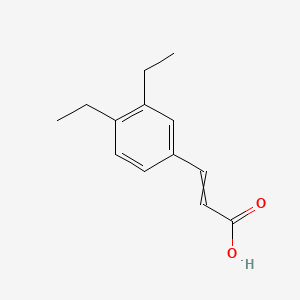![molecular formula C17H21N4Na2O10P B14787932 Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate, also known as riboflavin-5’-monophosphate sodium salt hydrate, is a derivative of riboflavin (vitamin B2). This compound is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. It is commonly found in dietary supplements and fortified foods.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate involves the phosphorylation of riboflavin. The process typically includes the following steps:
Phosphorylation: Riboflavin is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Purification: The product is purified through crystallization or chromatography techniques to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form riboflavin-5’-monophosphate.
Reduction: It can be reduced to form reduced riboflavin derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Riboflavin-5’-monophosphate.
Reduction: Reduced riboflavin derivatives.
Substitution: Various substituted riboflavin derivatives.
Aplicaciones Científicas De Investigación
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate has numerous scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Used in the treatment of riboflavin deficiency and as a component in multivitamin supplements.
Industry: Employed in the food industry for fortification of foods and beverages.
Mecanismo De Acción
The compound exerts its effects by participating in redox reactions within the cell. It acts as a cofactor for various enzymes involved in the electron transport chain, which is essential for ATP production. The molecular targets include flavoproteins, which are enzymes that require flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors.
Comparación Con Compuestos Similares
Similar Compounds
Riboflavin (Vitamin B2): The parent compound of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to riboflavin. This makes it more suitable for use in aqueous solutions and various industrial applications.
Propiedades
Fórmula molecular |
C17H21N4Na2O10P |
|---|---|
Peso molecular |
518.3 g/mol |
Nombre IUPAC |
disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate |
InChI |
InChI=1S/C17H21N4O9P.2Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;1H2/q;2*+1;/p-2 |
Clave InChI |
OIFLUOFXXHECJQ-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


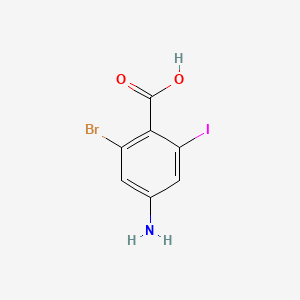
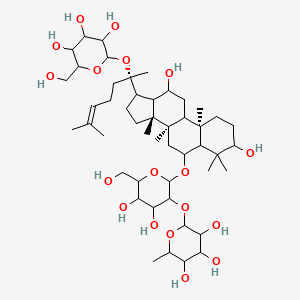
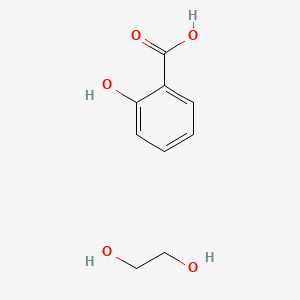
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)
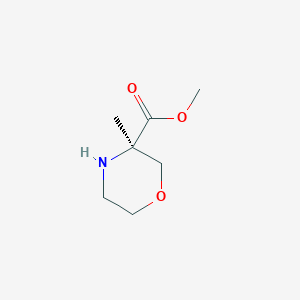
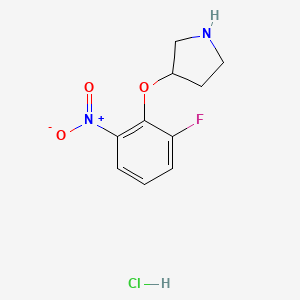
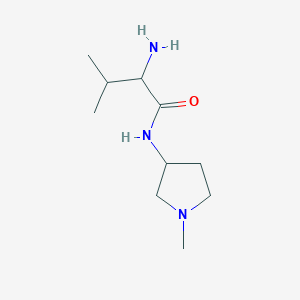
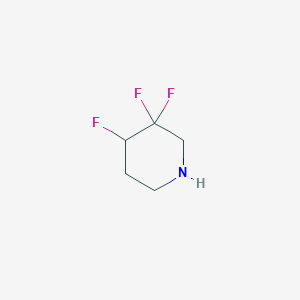
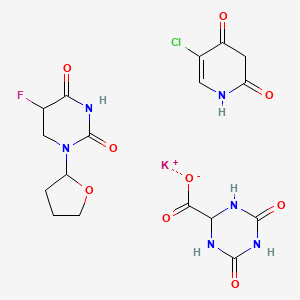
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
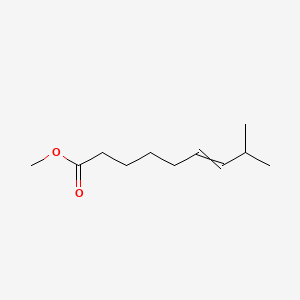
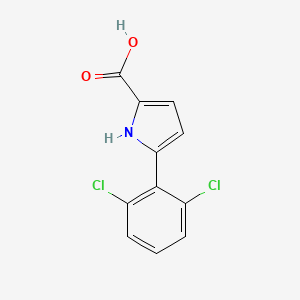
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
